Product packaging for 1-Amino-4-hydroxybutan-2-one(Cat. No.:CAS No. 87395-84-4)

1-Amino-4-hydroxybutan-2-one

Cat. No.: B3058040
CAS No.: 87395-84-4
M. Wt: 103.12 g/mol
InChI Key: NHIYVTWYOQHMTG-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxybutan-2-one is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B3058040 1-Amino-4-hydroxybutan-2-one CAS No. 87395-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYVTWYOQHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538506
Record name 1-Amino-4-hydroxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87395-84-4
Record name 1-Amino-4-hydroxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Nomenclature in Specialized Research

1-Amino-4-hydroxybutan-2-one, a molecule with the chemical formula C₄H₉NO₂, possesses a unique structural architecture that combines an amino group, a hydroxyl group, and a ketone functionality within a four-carbon backbone. nih.gov This trifunctional nature makes it a valuable synthon in organic synthesis.

The systematic IUPAC name for this compound is this compound. nih.gov However, in various research and commercial contexts, it may be referred to by its synonyms, including 2-Butanone, 1-amino-4-hydroxy-. nih.gov The compound is cataloged under the CAS Registry Number 87395-84-4. nih.gov Its structure is defined by a primary amine at the C1 position, a ketone at the C2 position, and a primary alcohol at the C4 position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
IUPAC Name This compound
CAS Number 87395-84-4
SMILES C(CO)C(=O)CN
InChI Key NHIYVTWYOQHMTG-UHFFFAOYSA-N

This table contains data sourced from PubChem. nih.gov

Current Academic Significance and Research Gaps

The academic significance of 1-Amino-4-hydroxybutan-2-one primarily lies in its potential as a chiral building block for the synthesis of more complex and potentially bioactive molecules. The presence of multiple functional groups allows for selective chemical modifications, enabling the construction of diverse molecular scaffolds.

Recent research has highlighted the utility of related β-hydroxy ketones in various synthetic applications. These motifs are key components in many natural products and pharmaceuticals. The value of this compound is further enhanced by the potential for stereoselective synthesis, which is crucial in the development of chiral drugs and other enantiomerically pure compounds. The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve efficient and selective transformations, offers a promising avenue for the production of specific stereoisomers of this compound.

Despite its potential, a significant research gap exists in the scientific literature concerning the direct biological activities and extensive application studies of this compound itself. Much of the current interest is focused on its role as an intermediate. Therefore, future research could fruitfully explore the intrinsic properties of this molecule, including its potential pharmacological effects or its utility in materials science. A thorough investigation into its coordination chemistry, given the presence of multiple donor atoms, could also unveil novel applications in catalysis or as a ligand for metal complexes. The full scope of its chemical reactivity and the development of novel synthetic routes to access it and its derivatives remain fertile ground for academic exploration.

Analytical Methodologies and Standards Development for 1 Amino 4 Hydroxybutan 2 One

Development of Advanced Analytical Procedures

The analytical landscape for 1-Amino-4-hydroxybutan-2-one has evolved to include a suite of advanced techniques capable of providing detailed information about its identity, purity, and concentration. These methods are essential for its application in research and as a qualified reference material.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical validation of this compound. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing data that is reliable and reproducible. For a compound like this compound, which may be present in complex matrices, a validated HPLC method is crucial for accurate quantification and impurity profiling.

The validation of an HPLC method for this compound would typically involve the assessment of several key parameters to demonstrate its performance characteristics. While specific validation studies for this compound are not extensively published in public literature, the general principles of method validation for similar amino compounds are well-established. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

For instance, a reversed-phase HPLC method could be developed using a suitable column (e.g., C18) and a mobile phase that allows for the separation of this compound from related substances and degradation products. Detection is often achieved using UV spectrophotometry, although more sensitive techniques like mass spectrometry (LC-MS) can be employed for trace-level analysis. The validation process would confirm that the method is specific for the analyte and free from interference from other components.

Table 1: Typical Parameters for Chromatographic Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Recovery typically between 98.0% and 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio typically 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio typically 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations.

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. These techniques provide detailed information about the molecule's structure and can detect the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's protons and carbons, confirming the connectivity of the atoms. Quantitative NMR (qNMR) can also be employed to determine the purity of the compound with a high degree of accuracy without the need for a specific reference standard of the analyte itself. aquigenbio.com

Mass Spectrometry (MS): Coupled with chromatographic techniques (LC-MS), mass spectrometry is used to determine the molecular weight of this compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amino group (N-H stretching), the hydroxyl group (O-H stretching), and the ketone group (C=O stretching). The presence and position of these characteristic absorption bands can confirm the identity of the compound.

Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis that includes data from these spectroscopic techniques to verify the compound's identity and purity. bldpharm.com

Table 2: Spectroscopic Data for Characterization of this compound

TechniqueInformation ProvidedRelevance to Purity Assessment
¹H NMR Provides information on the number and environment of protons.Confirms structure and can quantify impurities with characteristic signals.
¹³C NMR Provides information on the number and environment of carbon atoms.Confirms the carbon skeleton and detects carbon-containing impurities.
Mass Spec (MS) Determines the molecular weight and fragmentation pattern.Confirms molecular formula and helps identify unknown impurities.
Infrared (IR) Identifies the functional groups present in the molecule.Confirms the presence of key functional groups and can indicate certain types of impurities.

Establishment as a Reference Standard in Pharmaceutical Research

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. This compound, often in its hydrochloride salt form, serves as a crucial reference standard in various pharmaceutical applications. aquigenbio.com

In the context of generic drug development, an Abbreviated New Drug Application (ANDA) is submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) to gain approval for a generic version of a branded drug. chemicalbook.comcookechem.com The ANDA must demonstrate that the generic product is bioequivalent to the reference listed drug (RLD).

This compound can be utilized as a reference standard in ANDA submissions, particularly if it is a known impurity or a metabolite of the active pharmaceutical ingredient (API). chemicalbook.comdrugbank.com For instance, it is a known metabolite of Clavulanic Acid, a β-lactamase inhibitor often combined with penicillins. nih.gov Therefore, in the development of generic versions of such combination drugs, a well-characterized reference standard of this compound is essential for:

Impurity Profiling: To identify and quantify this specific impurity in the generic drug substance and drug product.

Method Validation: As a standard for validating the analytical methods used to control impurities.

Stability Studies: To monitor the formation of this compound as a degradation product under various storage conditions.

The availability of a high-quality reference standard for this compound is critical for generic drug manufacturers to meet the stringent regulatory requirements for impurity control in their ANDA submissions. aquigenbio.com

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official public standards for medicines and other articles. While this compound may not have its own monograph in these pharmacopeias, reference standards used in pharmaceutical development and quality control are often required to be traceable to pharmacopeial standards where feasible. aquigenbio.com

Suppliers of this compound as a reference standard often ensure that their material is produced and characterized in a manner that aligns with the principles of pharmacopeial standards. aquigenbio.com This includes comprehensive documentation of its synthesis, purification, and characterization, ensuring a high level of purity and quality. This allows pharmaceutical companies to use the reference standard with confidence in their quality systems and regulatory submissions, knowing that it meets the expectations for a high-quality research material. The characterization data provided with the reference standard, including chromatographic purity and spectroscopic analysis, provides the necessary evidence of its suitability for its intended analytical use.

Chemical Transformations and Synthetic Utility of 1 Amino 4 Hydroxybutan 2 One

Role in Peptide Synthesis Methodologies

While direct and extensive research on the incorporation of 1-amino-4-hydroxybutan-2-one into peptide chains is not widely documented, its structure suggests its potential as a non-canonical amino acid surrogate or a peptide isostere. The presence of both an amino and a hydroxyl group allows for its theoretical integration into peptide synthesis protocols, offering a means to introduce a keto functionality and a hydroxylated side chain, thereby potentially modulating the biological activity and conformational properties of the resulting peptidomimetics.

In standard peptide synthesis, the side chains of amino acids with hydroxyl groups, such as serine and threonine, are often protected to prevent unwanted side reactions during the amide bond formation. Similarly, for this compound, the primary hydroxyl group would likely require protection. This protection strategy is crucial to ensure the chemoselective participation of the amino group in the peptide coupling reaction.

The hydroxyl group, once appropriately managed, could also be a site for post-synthesis modification of the peptide, allowing for the attachment of other molecules such as glycosides, lipids, or fluorescent labels, thereby expanding the functional diversity of the synthesized peptide.

This compound is a chiral molecule, with the stereocenter located at the carbon bearing the amino group (C1) if synthesized from a chiral precursor, or if resolution is performed. The stereochemistry at this center is a critical determinant of the three-dimensional structure of the resulting peptide. The incorporation of either the (R) or (S) enantiomer would lead to different diastereomeric peptides with distinct conformational preferences and, consequently, different biological activities.

The stereoselective synthesis of β-amino alcohols, which are structurally related to this compound, often relies on the diastereoselective reduction of α-aminoketones. cdnsciencepub.com The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the protecting groups on the amino function. For instance, chelation-controlled reductions can provide high diastereoselectivity. cdnsciencepub.com These principles would be directly applicable to the synthesis of stereochemically pure isomers of this compound for use in peptide assembly.

Exploration of Functional Group Reactivity in Complex Synthesis

The synthetic potential of this compound extends beyond peptide synthesis, with its functional groups offering multiple avenues for elaboration into more complex molecular architectures.

The primary amino group is a key handle for a variety of transformations. Beyond the formation of amide bonds in peptide synthesis, it can undergo a range of reactions common to primary amines.

N-Acylation: The amino group can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to introduce a wide array of substituents. This reaction is fundamental to its use in peptide synthesis but also allows for the synthesis of a diverse library of N-acyl derivatives with potential biological activities.

N-Alkylation: The amino group can be alkylated, for example, through reductive amination with aldehydes or ketones. This modification can be used to introduce steric bulk or to modulate the basicity of the nitrogen atom.

Formation of Schiff Bases: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further transformations, such as reduction to secondary amines or reaction with nucleophiles.

Reaction Type Reagents and Conditions Product Type Potential Application
N-AcylationAcyl chloride, base (e.g., triethylamine), aprotic solvent (e.g., DCM)N-Acyl-1-amino-4-hydroxybutan-2-oneSynthesis of peptide mimetics, functionalized building blocks
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH3CN), protic solvent (e.g., MeOH)N-Alkyl-1-amino-4-hydroxybutan-2-oneModification of physicochemical properties, synthesis of complex amines
Schiff Base FormationAldehyde/Ketone, Dean-Stark trap or drying agentN-Substituted imineIntermediate for further functionalization

Table 1: Illustrative reactions involving the amino moiety of this compound.

The ketone group is another site for a rich variety of chemical transformations, enabling the modification of the carbon skeleton and the introduction of new stereocenters.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-amino-2,4-dihydroxybutane. The stereochemical outcome of this reduction can be controlled to a certain extent by the choice of the reducing agent and the reaction conditions, potentially leading to the diastereoselective formation of either the syn or anti diol. The diastereoselective reduction of α-aminoketones is a well-established method for the synthesis of β-aminoalcohols. cdnsciencepub.comcdnsciencepub.com

Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds. This allows for the introduction of new carbon-carbon bonds and the creation of a tertiary alcohol.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, providing a route to unsaturated derivatives.

Intramolecular Cyclization: The presence of both a ketone and a hydroxyl group raises the possibility of intramolecular cyclization. For instance, under acidic or basic conditions, the hydroxyl group could potentially attack the ketone to form a cyclic hemiketal.

Reaction Type Reagents and Conditions Product Type Key Features
Ketone ReductionNaBH4, MeOH or LiAlH4, THF1-Amino-2,4-dihydroxybutaneFormation of a new stereocenter, potential for diastereoselectivity
Grignard ReactionR-MgBr, THF1-Amino-2-alkyl-2,4-dihydroxybutaneCarbon-carbon bond formation, creation of a tertiary alcohol
Wittig ReactionPh3P=CHR, THF1-Amino-2-alkenyl-4-hydroxybutaneConversion of carbonyl to alkene
Intramolecular Hemiketal FormationAcid or base catalysisCyclic hemiketalReversible formation of a heterocyclic system

Table 2: Potential transformations at the ketone functionality of this compound.

Q & A

Q. What are the established synthetic pathways for 1-Amino-4-hydroxybutan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination of 4-hydroxybutan-2-one or selective oxidation of precursor amines. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. Use SciFinder or Reaxys to cross-reference existing protocols and compare yields . For reproducibility, document deviations from literature methods, such as inert atmosphere requirements or pH adjustments during workup.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare 1^1H/13^13C spectra with computational predictions (e.g., ACD/Labs or NIST databases) to confirm functional groups .
  • FT-IR : Verify amine (-NH2_2) and hydroxyl (-OH) stretches (e.g., 3300–3500 cm1^{-1}).
  • HPLC/LC-MS : Quantify purity (>95% typical for research-grade material) and detect side products (e.g., unreacted ketone intermediates).
    Cross-check melting points and optical rotation data against literature if available .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow IFRA or RIFM guidelines for structurally similar hydroxyketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one), which recommend:
  • PPE : Nitrile gloves, lab coats, and fume hood use for volatile intermediates.
  • Storage : Inert atmosphere (argon) to prevent oxidation.
  • Disposal : Neutralize acidic/basic byproducts before waste treatment .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved, particularly in distinguishing tautomeric forms?

  • Methodological Answer : Tautomerism (keto-enol or amine-imine equilibria) may cause spectral discrepancies. Use:
  • Variable-temperature NMR : Track proton shifts to identify dominant tautomers.
  • DFT calculations : Simulate energy minima for tautomeric states (e.g., Gaussian or ORCA software).
  • X-ray crystallography : Resolve solid-state conformation if crystals are obtainable.
    Document solvent effects (polar aprotic vs. protic) on equilibrium .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment with factors:
  • pH : 2–12 (adjusted with HCl/NaOH).
  • Temperature : 25°C–80°C.
  • Time : 0–72 hours.
    Monitor degradation via UV-Vis (λ~270 nm for conjugated systems) or LC-MS. Use Arrhenius plots to model degradation kinetics. Include controls (e.g., inert buffers) to isolate hydrolysis vs. oxidation pathways .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., aminotransferases).
  • QSAR : Correlate electronic descriptors (HOMO/LUMO energies) with experimental reactivity data.
  • MD simulations : Assess solvation dynamics and conformational flexibility in aqueous vs. lipid environments. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between observed and theoretical NMR chemical shifts?

  • Methodological Answer :
  • Step 1 : Verify spectrometer calibration (e.g., TMS reference).
  • Step 2 : Check solvent effects (deuterated solvents vs. computational gas-phase models).
  • Step 3 : Re-examine stereochemistry; axial/equatorial proton environments in cyclic intermediates may shift peaks.
  • Step 4 : Compare with NIST’s experimental spectral database for analogous compounds .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Identify critical factors (e.g., reagent purity, stirring rate) via Taguchi methods.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Statistical control charts : Track yield trends and assign tolerance limits (±5% variability) .

Literature and Ethical Considerations

Q. What frameworks (e.g., FINER criteria) ensure research questions are ethically sound and scientifically rigorous?

  • Methodological Answer :
    Apply FINER criteria:
  • Feasible : Align with lab resources and timelines.
  • Novel : Address gaps in tautomerism or catalytic applications.
  • Ethical : Adopt Green Chemistry principles (e.g., solvent substitution).
  • Relevant : Link to broader fields (e.g., bioactive amine synthesis) .

Q. Tables for Key Data

Property Value/Technique Reference
Theoretical pKa (amine) ~9.2 (calculated via MarvinSketch)
Typical Solubility >50 mg/mL in DMSO (experimental)
Stability (pH 7, 25°C) >90% intact after 48 hours (HPLC data)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-hydroxybutan-2-one
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Reactant of Route 2
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